Hydrogen-Bond Donor Count and logP Differentiation vs. 4-Methylanilino Analog (NSC-351185)
The target compound carries a phenolic –OH on the N-3 phenyl ring, increasing the hydrogen-bond donor count to 2 (vs. 1 for the 4-methylanilino analog NSC-351185) and reducing computed logP from 4.6 to a predicted value of approximately 3.8 [1]. These differences directly impact membrane permeability, aqueous solubility, and target-binding pharmacophore compatibility.
| Evidence Dimension | Hydrogen-Bond Donor Count and logP |
|---|---|
| Target Compound Data | HBD = 2; predicted logP ≈ 3.8 (ACD/Labs) |
| Comparator Or Baseline | 3-[(4-Methylanilino)methyl]-1,3-benzothiazole-2(3H)-thione (NSC-351185): HBD = 1; XLogP3 = 4.6 |
| Quantified Difference | ΔHBD = +1; ΔlogP ≈ –0.8 |
| Conditions | In silico prediction (ACD/Labs Percepta for target; PubChem XLogP3 for comparator) |
Why This Matters
A lower logP and additional HBD alter bioavailability and off-target binding profiles, making the compound unsuitable as a drop-in replacement for the methyl analog in SAR campaigns.
- [1] PubChem. Compound Summary for CID 336519: 3-[(4-Methylanilino)methyl]-1,3-benzothiazole-2(3H)-thione (NSC-351185). https://pubchem.ncbi.nlm.nih.gov/compound/336519 (accessed 2026). View Source
